molecular formula C8H16N2O B14492705 N-[(E)-(tert-Butylimino)methyl]-N-methylacetamide CAS No. 64487-13-4

N-[(E)-(tert-Butylimino)methyl]-N-methylacetamide

Cat. No.: B14492705
CAS No.: 64487-13-4
M. Wt: 156.23 g/mol
InChI Key: VEDHGFQKRVXSSB-UHFFFAOYSA-N
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Description

N-[(E)-(tert-Butylimino)methyl]-N-methylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a tert-butyl group, an imino group, and a methyl group attached to the acetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(tert-Butylimino)methyl]-N-methylacetamide can be achieved through several methods. One common approach involves the reaction of tert-butylamine with formaldehyde and acetic anhydride under controlled conditions. The reaction typically proceeds through the formation of an imine intermediate, which is then converted to the final amide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(tert-Butylimino)methyl]-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

N-[(E)-(tert-Butylimino)methyl]-N-methylacetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[(E)-(tert-Butylimino)methyl]-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-[(E)-(tert-Butylimino)methyl]-N-methylacetamide can be compared with other similar compounds, such as:

    N-tert-Butylmethylamine: This compound has a similar structure but lacks the acetamide group.

    N-Methyl-tert-butylamine: Similar to N-tert-Butylmethylamine but with a different arrangement of functional groups.

Properties

CAS No.

64487-13-4

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

N-(tert-butyliminomethyl)-N-methylacetamide

InChI

InChI=1S/C8H16N2O/c1-7(11)10(5)6-9-8(2,3)4/h6H,1-5H3

InChI Key

VEDHGFQKRVXSSB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C=NC(C)(C)C

Origin of Product

United States

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